![molecular formula C18H17BrN4O2 B5605762 N-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5605762.png)
N-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
The compound , due to its structural complexity, is anticipated to have unique properties and potential applications in various scientific fields. While specific research on this compound is scarce, insights can be gleaned from studies on related 1,2,4-triazole derivatives, which have been explored for their potential in pharmaceuticals, material science, and as intermediates in chemical syntheses (Bekircan et al., 2008).
Synthesis Analysis
The synthesis of related 1,2,4-triazole compounds typically involves the condensation of hydrazides with various aldehydes or ketones, leading to a wide array of derivatives with potential bioactive properties (Bekircan et al., 2008). These synthetic routes offer versatility in modifying the triazole core and introducing functional groups that may influence the compound's physical, chemical, and biological properties.
Molecular Structure Analysis
The structural analysis of 1,2,4-triazole derivatives often involves X-ray crystallography, revealing details about molecular conformation, intramolecular and intermolecular interactions, and the overall 3D arrangement of atoms within the crystal lattice. These analyses are crucial for understanding the relationship between structure and activity or properties (Hema et al., 2020).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. They can undergo nucleophilic substitution, electrophilic addition, and cycloaddition reactions, among others, enabling the synthesis of complex molecular architectures. The presence of substituents such as ethoxy, benzyloxy, and bromo groups can significantly influence the reactivity and stability of these compounds (Bekircan et al., 2008).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The incorporation of specific functional groups can alter these properties, affecting their suitability for different applications and their behavior in biological systems (Hema et al., 2020).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards various reagents, are pivotal for their functionalization and application in synthesis. The electron-withdrawing or -donating nature of substituents can modulate these properties, enabling the design of molecules with desired reactivity profiles (Bekircan et al., 2008).
properties
IUPAC Name |
(E)-1-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c1-2-24-17-9-15(10-22-23-12-20-21-13-23)8-16(19)18(17)25-11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFPUIJDYZJBZ-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Br)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Br)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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